RJR-2403 oxalate

Overview

Description

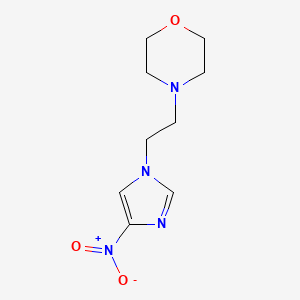

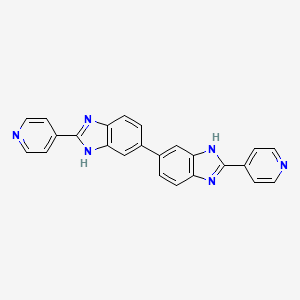

RJR-2403 oxalate, also known as Rivanicline oxalate, is a neuronal nicotinic receptor agonist . It shows high selectivity for the α4β2 subtype . The Ki values are 26 nM for α4β2 and 36000 nM for α7 receptors .

Molecular Structure Analysis

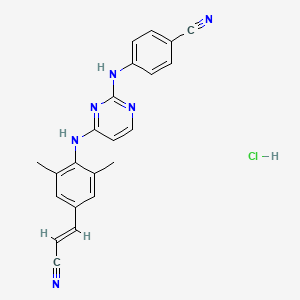

The molecular weight of RJR-2403 oxalate is 252.27 . The chemical formula is C10H14N2.C2H2O4 . The chemical name is (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate .

Physical And Chemical Properties Analysis

RJR-2403 oxalate is soluble to 100 mM in water . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

Neuropharmacology

RJR-2403 oxalate: is extensively used in neuropharmacological research due to its selectivity for α4β2 nAChRs . These receptors are implicated in cognitive processes, and RJR-2403 oxalate serves as a valuable tool for studying their role in memory, attention, and neurodegenerative diseases. It has been shown to activate these receptors with an EC50 value of approximately 16 μM, making it a potent agent for experimental applications .

Cognitive Disorders

Research has suggested that RJR-2403 oxalate may have therapeutic potential for cognitive disorders such as Alzheimer’s disease . By activating the α4β2 nAChRs, it could help alleviate some of the cognitive symptoms associated with these conditions. Its potency and selectivity make it a promising candidate for further investigation in this area.

Addiction Studies

RJR-2403 oxalate can mimic the effects of nicotine, which makes it useful in addiction studies . It provides a means to study the neural mechanisms underlying nicotine addiction and the potential for developing treatments that target the α4β2 nAChRs to reduce nicotine dependency.

Pain Management

The compound has been explored for its effects on nociception, the sensory perception of pain . RJR-2403 oxalate’s action on nAChRs could modulate pain pathways, offering insights into new analgesic drugs that could be developed to manage chronic pain.

Neurodevelopment

RJR-2403 oxalate is used in research to understand the role of nAChRs in neurodevelopment . These receptors are involved in the development of the nervous system, and RJR-2403 oxalate can help elucidate their function in neuronal growth and differentiation.

Electrophysiology

In electrophysiological studies, RJR-2403 oxalate is applied to measure the activity of α4β2 nAChRs in various preparations, such as Xenopus oocytes . It is used to induce transient inward currents, allowing researchers to study the ion channel properties and the pharmacological characteristics of these receptors.

Mechanism of Action

- Specifically, it shows high selectivity for the α4β2 subtype of nAChRs .

- The α4β2 nAChR subtype plays a crucial role in various physiological functions, including learning, reinforcement, development, aging, and nociception .

- RJR-2403 oxalate has the following properties:

Target of Action

Pharmacokinetics

Safety and Hazards

properties

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.